molecular formula C16H18N4O B5537635 1-isonicotinoyl-4-(2-pyridinylmethyl)piperazine

1-isonicotinoyl-4-(2-pyridinylmethyl)piperazine

Cat. No. B5537635
M. Wt: 282.34 g/mol
InChI Key: KIPWBSUSMPKQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which “1-isonicotinoyl-4-(2-pyridinylmethyl)piperazine” is a part of, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Corrosion Inhibition in Acidic Environments

1-isonicotinoyl-4-(2-pyridinylmethyl)piperazine: has been studied for its effectiveness as a corrosion inhibitor, particularly on mild steel in acidic conditions. This compound’s adsorption behavior on metal surfaces adheres to the Langmuir adsorption isotherm, indicating a strong and uniform adsorption onto the surface . The activation parameters and adsorption behavior suggest that it can significantly reduce the corrosion rate, which is crucial for industries that use mineral acids in their processes .

Activation Parameters Determination

The study of activation parameters is essential in understanding the kinetics of corrosion inhibition. 1-isonicotinoyl-4-(2-pyridinylmethyl)piperazine has been used to calculate various thermodynamic parameters, such as energy of activation (Ea), Gibbs free energy of adsorption (∆G_ads), and adsorption equilibrium constant (K_ads). These parameters help in predicting the performance of the compound under different temperatures and environmental conditions .

Surface Morphology Analysis

Advanced techniques like Atomic Force Microscopy (AFM) and Fourier Transform Infrared Spectroscopy (FT-IR) have been employed to study the surface morphology of metals treated with 1-isonicotinoyl-4-(2-pyridinylmethyl)piperazine . These studies reveal the formation of a protective layer by the inhibitor molecules, which is crucial for protecting the metal surface from corrosive agents .

Industrial Acid Cleaning

In the context of industrial acid cleaning, where aggressive acid solutions are used, 1-isonicotinoyl-4-(2-pyridinylmethyl)piperazine serves as a potential inhibitor that can prevent the loss of functional properties of metals due to corrosion. Its application in this field could lead to more efficient and longer-lasting cleaning processes .

Acid Pickling Processes

Acid pickling is a process used to remove impurities, such as stains, inorganic contaminants, and rust from metal surfaces. The use of 1-isonicotinoyl-4-(2-pyridinylmethyl)piperazine in acid pickling can help in maintaining the integrity of the metal while ensuring that the pickling process is effective and less damaging to the metal structure .

Oil Well Acidizing

Oil well acidizing is a technique used to enhance the flow of hydrocarbons from a well1-isonicotinoyl-4-(2-pyridinylmethyl)piperazine could be used as an inhibitor in the acidizing fluids to protect the well’s structural materials from corrosion, thereby improving the longevity and efficiency of the oil extraction process .

Acid Descaling

In the descaling process, which involves removing scale from metal surfaces, 1-isonicotinoyl-4-(2-pyridinylmethyl)piperazine can act as a corrosion inhibitor, protecting the metal surfaces during the treatment. This application is particularly relevant in water treatment plants and boilers where scaling is a common issue .

properties

IUPAC Name

pyridin-4-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(14-4-7-17-8-5-14)20-11-9-19(10-12-20)13-15-3-1-2-6-18-15/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPWBSUSMPKQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridyl[4-(2-pyridylmethyl)piperazino]methanone

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